
Firibastat
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Firibastat se sintetiza a través de una serie de reacciones químicas que involucran la formación de enlaces disulfuro. La molécula precursora, EC33, es un inhibidor específico y selectivo de la aminopeptidasa A. La síntesis implica el acoplamiento de dos moléculas de EC33 mediante un enlace disulfuro para formar this compound .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala del precursor EC33, seguida de la formación del dímero unido por disulfuro. El proceso requiere un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para alcanzar una pureza ≥ 98% .
Análisis De Reacciones Químicas
Tipos de Reacciones
Firibastat experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El enlace disulfuro en this compound puede oxidarse para formar ácidos sulfónicos.
Reducción: El enlace disulfuro puede reducirse para liberar las moléculas activas de EC33.
Sustitución: Los grupos amino en this compound pueden participar en reacciones de sustitución con diversos electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Agentes reductores como el ditiotreitol o la tris(2-carboxietil)fosfina.
Sustitución: Electrófilos como los haluros de alquilo o los cloruros de acilo.
Productos Principales
Oxidación: Ácidos sulfónicos.
Reducción: Moléculas de EC33.
Sustitución: Diversos derivados sustituidos de this compound.
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto modelo para estudiar la formación y escisión de enlaces disulfuro.
Biología: Investigado por su papel en la modulación de la actividad de la aminopeptidasa A cerebral.
Medicina: Desarrollado como un agente terapéutico para el tratamiento de la hipertensión, particularmente en pacientes con un perfil de baja renina y alta vasopresina
Industria: Posible uso en el desarrollo de nuevos fármacos antihipertensivos.
Mecanismo De Acción
Firibastat ejerce sus efectos inhibiendo la enzima aminopeptidasa A en el cerebro. Esta inhibición previene la conversión de la angiotensina II en angiotensina III, lo que conduce a una reducción de la presión arterial. Las moléculas activas de EC33 liberadas de this compound atraviesan la barrera hematoencefálica e inhiben selectivamente la aminopeptidasa A, modulando así el sistema renina-angiotensina .
Comparación Con Compuestos Similares
Firibastat es único entre los agentes antihipertensivos debido a su mecanismo de acción específico y su capacidad para dirigirse a la aminopeptidasa A cerebral. Los compuestos similares incluyen:
Captopril: Un inhibidor de la enzima convertidora de angiotensina.
Losartán: Un antagonista del receptor de la angiotensina II.
Aliskiren: Un inhibidor directo de la renina.
This compound difiere de estos compuestos en su capacidad para inhibir la aminopeptidasa A específicamente en el cerebro, ofreciendo un nuevo enfoque terapéutico para los pacientes con hipertensión resistente .
Actividad Biológica
Firibastat is a novel aminopeptidase A (APA) inhibitor that has gained attention for its potential in treating hypertension and chronic heart failure. As a prodrug, it consists of two molecules of EC33 linked by a disulfide bond, which is crucial for its mechanism of action. Currently, this compound is undergoing Phase III clinical trials, primarily developed by Quantum Genomics.
This compound functions by inhibiting APA, a key enzyme in the brain's renin-angiotensin system (RAS). The inhibition of APA leads to a decrease in the formation of angiotensin III (Ang III), which plays a significant role in blood pressure regulation and cardiovascular function. The mechanism can be summarized as follows:
- Inhibition of Ang III Formation : By blocking APA, this compound reduces Ang III levels, leading to decreased sympathetic stimulation and vasopressin release.
- Impact on Blood Pressure : The reduction in Ang III results in lower blood pressure and improved cardiovascular function through various pathways, including reduced left ventricular dilation and enhanced baroreceptor reflex sensitivity .
Pharmacokinetics
This compound exhibits rapid absorption following oral administration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Median | 1.5 hours (range 0.75–3 h) |
AUC (last) | 206.2 ng/mL after 1000 mg |
55 ng/mL after 1000 mg | |
Half-life () | 1-2 hours |
Renal Clearance | <2% |
This compound's bioavailability is notably low in humans but is designed to target the brain effectively, where it exerts its primary effects .
Case Studies and Clinical Trials
Several clinical studies have assessed the efficacy and safety of this compound:
-
Phase 2b QUORUM Study : This randomized, double-blind trial compared this compound with Ramipril in post-myocardial infarction patients.
- Participants : 295 patients
- Duration : 12 weeks
- Efficacy Results :
- Increase in left ventricular ejection fraction (LVEF) for different groups:
- Group A (50 mg BD): LVEF increased from 53% to 59%
- Group B (100 mg BD): LVEF increased from 51% to 58%
- Group C (Ramipril): LVEF increased from 50% to 57%
- Increase in left ventricular ejection fraction (LVEF) for different groups:
- Adverse Effects : Skin reactions were noted but generally well tolerated .
- Preclinical Studies : In animal models, this compound demonstrated significant improvements in cardiac function post-myocardial infarction when compared to standard treatments like enalapril .
Summary of Clinical Trials
Trial Name | Phase | Population | Duration | Key Findings |
---|---|---|---|---|
QUORUM Study | 2b | Post-MI patients | 12 weeks | Significant improvement in LVEF |
Preclinical Studies | N/A | Animal models | N/A | Improved cardiac function post-MI |
Adverse Effects and Tolerability
This compound has been reported to have an acceptable safety profile. In preclinical toxicity studies involving rats and dogs, doses up to 1 g/kg were well tolerated. No significant adverse effects on systemic RAS were observed, indicating a favorable safety margin for long-term use .
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPXZXVKLGEMGP-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648927-86-0 | |
Record name | Firibastat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QGC-001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aminobutane sulfonate disulfure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FIRIBASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.